molecular formula C6H5BrO B15316583 2-Bromo-5-ethenylfuran CAS No. 63269-96-5

2-Bromo-5-ethenylfuran

Cat. No.: B15316583
CAS No.: 63269-96-5
M. Wt: 173.01 g/mol
InChI Key: HPBWTSLTALSBFI-UHFFFAOYSA-N
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Description

2-Bromo-5-ethenylfuran is a brominated furan derivative characterized by a five-membered aromatic furan ring substituted with a bromine atom at the 2-position and an ethenyl (vinyl) group at the 5-position. The compound’s structure combines the electron-rich nature of the furan ring with the electrophilic reactivity of bromine and the unsaturated ethenyl moiety. This unique combination makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, polymerization, and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-bromo-5-ethenylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c1-2-5-3-4-6(7)8-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBWTSLTALSBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494433
Record name 2-Bromo-5-ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63269-96-5
Record name 2-Bromo-5-ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-ethenylfuran can be achieved through several synthetic routes. One common method involves the bromination of 5-ethenylfuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The bromination process selectively introduces a bromine atom at the second position of the furan ring, yielding this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethenylfuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation Reactions: The ethenyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form 2-bromo-5-ethylfuran using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents), halide salts, and catalysts such as palladium or copper.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution: Various substituted furans depending on the nucleophile used.

    Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction: 2-Bromo-5-ethylfuran and other reduced derivatives.

Scientific Research Applications

2-Bromo-5-ethenylfuran has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties. The presence of the bromine atom and ethenyl group can influence the material’s characteristics.

    Biological Studies: Researchers study the interactions of this compound with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethenylfuran involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to alterations in their function. The bromine atom and ethenyl group play crucial roles in these interactions, influencing the compound’s reactivity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Core Aromatic System :

    • This compound’s furan ring is electron-rich, favoring electrophilic substitution at the 5-position. In contrast, pyridine derivatives (e.g., 5-Bromo-2,4-dichloropyridine) are electron-deficient, directing reactions to meta/para positions .
    • Dihydrobenzo[b]furan derivatives (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan) exhibit partial saturation, reducing aromaticity but improving stability under acidic conditions .
  • Substituent Effects: The ethenyl group in this compound enables conjugation with the furan ring, enhancing its utility in cycloaddition (e.g., Diels-Alder) reactions. This contrasts with saturated or halogen-heavy analogs (e.g., 5-Bromo-2,4-dichlorophenol), where steric hindrance and electronic deactivation limit reactivity . Halogen positioning: Bromine at C2 in this compound deactivates the ring less than bromine at C5 in dihydrobenzo[b]furan derivatives, due to differing resonance effects.
  • Applications: Pharmaceuticals: 5-Bromo-2'-deoxyuridine is used in nucleoside analog synthesis for antiviral therapies, whereas this compound’s applications are more aligned with polymer chemistry (e.g., conductive materials) . Agrochemicals: Pyridine derivatives (e.g., 5-Bromo-2,4-dichloropyridine) are common in herbicide synthesis, while phenolic analogs (e.g., 5-Bromo-2,4-dichlorophenol) serve as reactive intermediates in pesticide production .

Research Findings and Trends

  • Synthetic Utility : this compound’s ethenyl group facilitates Suzuki-Miyaura couplings, a feature absent in fully halogenated analogs like 5-Bromo-2,4-dichloropyrimidine. This makes it valuable for constructing π-conjugated systems in materials science .
  • Stability : Compared to dihydrobenzo[b]furan derivatives, this compound is more prone to oxidation due to its unsaturated structure but offers greater reactivity in radical-mediated polymerizations.
  • Thermal Properties: Differential scanning calorimetry (DSC) studies suggest that brominated furans with ethenyl groups exhibit lower melting points (~80–100°C) than halogenated pyridines or phenols (>150°C), enhancing their processability in solution-phase reactions.

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